6-(Hydroxymethyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMAABJNFNPYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies
Stereoselective and Asymmetric Synthesis of 6-(Hydroxymethyl)piperidin-3-ol and its Stereoisomers
The creation of specific stereoisomers of this compound is of paramount importance, as the biological activity of such molecules is often highly dependent on their three-dimensional structure. To this end, chemists have developed a range of synthetic strategies that allow for the selective formation of one desired stereoisomer over others. These methods can be broadly categorized into chiral pool approaches, which utilize readily available enantiopure starting materials, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent stereochemistry can be transferred to the target molecule, thus avoiding the need for chiral resolution or asymmetric synthesis in later steps.
| Starting Material | Key Reactions | Target Compound (Related) | Overall Yield | Number of Steps |
| D-Glucose | Wittig Olefination, Intramolecular Reductive Cyclization | (2R,3R,6S)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol | 17% | 14 |
L-amino acids are another valuable class of chiral pool starting materials for the synthesis of enantiomerically pure piperidine (B6355638) derivatives. whiterose.ac.uk Their inherent chirality at the α-carbon can be exploited to set the stereochemistry of the target molecule. For instance, L-alanine has been utilized in the synthesis of piperidine alkaloids. beilstein-journals.org A general strategy involves the elaboration of the amino acid side chain and the carboxylic acid and amine functionalities to construct the piperidine ring. This can involve reductive amination and other cyclization strategies. researchgate.net The synthesis of 2,5-disubstituted piperidines has been achieved using organozinc reagents derived from amino acids like L-aspartic acid. whiterose.ac.uk
| Starting Amino Acid | General Strategy | Resulting Piperidine Derivative |
| L-Alanine | Elaboration of side chain and functional groups, reductive amination, cyclization. | Substituted Piperidines |
| L-Aspartic Acid | Use of derived organozinc reagents for conjugate addition and cyclization. | 2,5-Disubstituted Piperidines |
Chiral epichlorohydrin (B41342) is a versatile C3 building block that is widely used in the synthesis of a variety of chiral compounds. researchgate.netrsc.org Both (R)- and (S)-epichlorohydrin are commercially available and can be used to introduce a stereocenter with a hydroxyl group and a reactive epoxide functionality. The epoxide ring can be opened by a variety of nucleophiles, allowing for the construction of more complex molecules. In the context of this compound synthesis, chiral epichlorohydrin could be used to introduce the C3-hydroxyl group with a defined stereochemistry. The synthesis of trans-2,4-disubstituted piperidines has been accomplished using (R)-epichlorohydrin. synthesiswithcatalysts.com
| Chiral Building Block | Key Feature | Potential Application in Synthesis |
| (R)- or (S)-Epichlorohydrin | Readily available enantiopure C3 synthon with a reactive epoxide. | Introduction of the C3-hydroxyl stereocenter. |
Garner's aldehyde, or (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, is a highly valuable and versatile chiral building block derived from the amino acid L-serine. nih.govd-nb.infoepa.gov It contains a protected amino alcohol functionality and an aldehyde group that can be readily elaborated. The stereocenter at C4 of the oxazolidine ring is configurationally stable, allowing for the transfer of chirality to the target molecule. nih.govd-nb.info Garner's aldehyde has been used in the synthesis of a wide range of natural products and chiral intermediates. nih.govd-nb.info Its application in the synthesis of this compound would involve the reaction of the aldehyde with a suitable nucleophile to build the carbon skeleton, followed by ring closure to form the piperidine ring. The addition of organometallic reagents to Garner's aldehyde provides a straightforward route to 2-amino-1,3-dihydroxypropyl substructures, which are key fragments for the synthesis of piperidinols. nih.gov
| Chiral Building Block | Source | Key Features |
| Garner's Aldehyde | L-Serine | Protected amino alcohol, reactive aldehyde, configurationally stable stereocenter. |
Asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to metal-based catalysts for the enantioselective synthesis of chiral molecules. nih.gov This approach utilizes small organic molecules as catalysts to promote chemical reactions in a stereocontrolled manner. In the context of piperidine synthesis, organocatalysts can be used to catalyze key bond-forming reactions that establish the stereocenters of the piperidine ring. For example, proline and its derivatives have been successfully used as organocatalysts in the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov These reactions often proceed through biomimetic pathways, mimicking the way enzymes construct these molecules in nature. nih.gov The use of organocatalysis can lead to high enantiomeric excesses and good yields, often under mild reaction conditions. nih.gov
| Catalysis Type | Catalyst Example | Application | Advantages |
| Asymmetric Organocatalysis | Proline and its derivatives | Enantioselective synthesis of 2-substituted piperidines. | High enantioselectivity, mild reaction conditions, metal-free. |
Chiral Pool Approaches
Intramolecular Cyclization Strategies for Piperidine Ring Construction
Intramolecular cyclization is a cornerstone of piperidine synthesis, involving the formation of the six-membered ring from a linear precursor. nih.gov These strategies are powerful due to their efficiency and potential for high stereocontrol.
Reductive cyclization involves the formation of the piperidine ring through the reduction of a precursor containing functional groups that can react intramolecularly upon reduction. A key strategy for synthesizing a derivative, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol, utilizes an intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.govresearchgate.net This process typically involves the simultaneous reduction of an azide (B81097) and a ketone or imine, leading to an amine that cyclizes onto the carbonyl or its reduced form.
Another prominent approach is the diastereoselective reductive cyclization of amino acetals. nih.gov The stereochemistry of the final piperidine is controlled by a preceding diastereoselective Mannich reaction used to create the amino acetal. nih.gov Furthermore, organocatalytic Mannich reactions followed by reductive cyclization offer a one-pot method for synthesizing functionalized piperidines with high yields and excellent enantioselectivities. rsc.org Electroreductive cyclization, which uses an electric current to drive the reduction, represents a green and sustainable method for synthesizing piperidine derivatives from imines and terminal dihaloalkanes under ambient conditions. beilstein-journals.orgnih.gov
| Approach | Precursor | Key Transformation | Example Application |
| Keto-Azide Cyclization | Conjugated keto-azide | Reduction of azide and ketone, followed by cyclization | Synthesis of (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol nih.govresearchgate.net |
| Amino Acetal Cyclization | Amino acetal from Nitro-Mannich reaction | Diastereoselective reductive cyclization | Control of stereochemistry nih.gov |
| Electroreductive Cyclization | Imine and dihaloalkane | Cathode-driven reduction and cyclization | Preparative scale synthesis in flow microreactors nih.gov |
Radical cyclization offers a powerful method for constructing piperidine rings, particularly for complex and highly functionalized systems. nih.gov These reactions proceed through radical intermediates, often initiated by radical initiators like triethylborane (B153662) or through photoredox catalysis. nih.govnih.gov
One strategy involves the intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II), to produce various piperidines in good yields. nih.gov A modern approach employs organic photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer to afford complex spiropiperidines under mild conditions, avoiding toxic reagents like tin. nih.gov Another example is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which provides a route to 2,4-disubstituted piperidines. organic-chemistry.org The choice of radical mediator, such as switching from tributyltin hydride to tris(trimethylsilyl)silane, can enhance the diastereoselectivity of the cyclization. organic-chemistry.org
| Catalysis/Initiation | Precursor | Key Features | Product Type |
| Cobalt(II) Catalysis | Linear amino-aldehydes | Good yields for various piperidines | Substituted piperidines nih.gov |
| Organic Photoredox Catalysis | Linear aryl halides | Mild conditions, avoids toxic metals | Spirocyclic piperidines nih.gov |
| Radical Initiator | 6-aza-8-bromooct-2-enoates | Diastereoselectivity can be tuned | 2,4-disubstituted piperidines organic-chemistry.org |
Transition metal catalysis provides a diverse and powerful toolkit for piperidine ring construction. Various metals, including gold, copper, palladium, and nickel, can catalyze intramolecular cyclization reactions through different mechanisms. nih.gov
Gold(I) Catalysis: Gold(I) complexes can activate alkyne functionalities within a linear precursor, facilitating a 6-exo-dig cyclization and subsequent protodemetalation to yield piperidine structures. nih.gov This method has been used for the intramolecular dearomatization/cyclization of β-naphthol derivatives. nih.gov
Copper Catalysis: Copper-catalyzed reactions can proceed via N-F bond activation to form an N-radical, followed by C-H activation and cyclization to form the piperidine ring. nih.govacs.org
Palladium(II) Catalysis: Pd(II)-catalyzed diastereoselective cyclization is a highly effective method for preparing cis-2,6-disubstituted piperidin-3-ol scaffolds, which are direct precursors to the target compound's core structure. nih.gov
Nickel Catalysis: Nickel-catalyzed [4+2] cycloadditions of alkynes and azetidinones can produce chiral piperidinones, which are versatile intermediates that can be converted to indolizidine alkaloids and other complex piperidines. acs.org
| Metal Catalyst | Reaction Type | Key Transformation | Advantage |
| Gold(I) | Alkyne Hydroamination/Cyclization | Activation of a triple bond for nucleophilic attack | Access to spiro-fused systems nih.gov |
| Copper(I/II) | Radical C-H Amination | N-F and C-H bond activation via single electron transfer | Forms piperidines via 1,6-hydrogen atom transfer nih.govacs.org |
| Palladium(II) | Diastereoselective Amination | Intramolecular oxidative amination of alkenes | Direct synthesis of cis-2,6-disubstituted piperidin-3-ols nih.gov |
| Nickel(0) | [4+2] Cycloaddition | Cycloaddition of azetidinones and alkynes | High regio- and stereoselectivity for chiral piperidinones acs.org |
Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilic carbon that has been activated within the same molecule. This is a common and effective strategy for constructing the piperidine ring. nih.gov A prominent example is the aza-Prins cyclization, where an iminium ion, generated from an amine and an aldehyde, acts as the electrophile for an intramolecular cyclization with a pendant alkene. nih.gov This reaction can be promoted by catalysts such as a NHC-Cu(I) complex combined with ZrCl₄ or by AlCl₃ with a trimethylsilyl halide source, providing trans-2-substituted-4-halopiperidines with good diastereoselectivity. nih.govorganic-chemistry.org
Multicomponent Reaction (MCR) Applications in Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.netacs.org MCRs are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. researchgate.net
Several MCRs have been developed for the synthesis of highly functionalized piperidines. One approach is a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, which proceeds under reflux conditions to afford substituted piperidines. researchgate.net Another efficient MCR for synthesizing a piperidone tricarboxylate, a useful building block for multisubstituted piperidines, is co-catalyzed by Yb(OTf)₃ and AgOTf under mild conditions. tandfonline.com This reaction proceeds through a domino sequence involving a Mannich reaction, Hoffmann elimination, and a subsequent Michael addition followed by intramolecular aminolysis to construct the six-membered ring. tandfonline.com These MCR strategies allow for the rapid assembly of complex piperidine scaffolds from simple and readily available starting materials. researchgate.net
| Reaction Type | Reactants | Catalyst | Key Features |
| Pseudo Five-Component | Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid | Good yields, easy work-up, short reaction times researchgate.net |
| Yb/Ag Cocatalyzed | Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)₃ and AgOTf | One-pot domino sequence under mild conditions tandfonline.com |
| Pseudo Five-Component | Aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, Meldrum's acid | None specified | Diversity-oriented synthesis of highly functionalized piperidines acs.org |
Functional Group Interconversions and Manipulations for Specific Derivatization
The presence of hydroxyl and amine functionalities in this compound offers a versatile platform for a variety of chemical transformations. These functional groups can be manipulated to introduce diverse substituents and create a range of derivatives with modified properties.
The primary and secondary alcohol groups in this compound can undergo selective oxidation to yield the corresponding aldehyde, ketone, or carboxylic acid derivatives. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation can selectively convert the primary alcohol to an aldehyde and the secondary alcohol to a ketone. wikipedia.orgalfa-chemistry.com Stronger oxidizing agents, under appropriate conditions, can further oxidize the primary alcohol to a carboxylic acid. The relative reactivity of the primary versus the secondary alcohol can often be controlled by steric hindrance and the specific reagents employed.
Conversely, the reduction of oxidized derivatives of this compound can be achieved using various reducing agents. For example, a piperidine derivative where the hydroxymethyl group has been oxidized to a carboxylic acid or ester can be reduced back to the primary alcohol using reagents like lithium aluminum hydride (LiAlH₄). Similarly, a ketone at the 3-position can be reduced to the secondary alcohol, with the potential for stereochemical control depending on the choice of reducing agent and substrate stereochemistry. The catalytic hydrogenation of a corresponding pyridine (B92270) precursor is a common method for the synthesis of the piperidine ring itself, and this method can be adapted for the reduction of other functional groups within the molecule. google.comresearchgate.net
Table 1: Oxidation and Reduction Reactions of this compound Analogs
| Starting Material Functional Groups | Reagent | Product Functional Groups | Reaction Type |
| Primary Alcohol, Secondary Alcohol | Dess-Martin Periodinane (DMP) | Aldehyde, Ketone | Oxidation |
| Primary Alcohol, Secondary Alcohol | Swern Oxidation | Aldehyde, Ketone | Oxidation |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reduction |
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction |
| Pyridine Ring | H₂, Pd/C or PtO₂ | Piperidine Ring | Reduction |
The hydroxyl groups and the secondary amine of this compound are nucleophilic and can participate in various substitution reactions to introduce a wide array of functional groups.
The primary and secondary hydroxyl groups can undergo O-alkylation to form ethers or O-acylation to form esters. Ether formation can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. Esterification can be carried out by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions.
The secondary amine of the piperidine ring is also a potent nucleophile and can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to yield the corresponding N-substituted derivatives. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. The reactivity of the amine can be modulated by the use of protecting groups, allowing for selective functionalization of the hydroxyl groups.
The 1,2-amino alcohol functionality within this compound, specifically the nitrogen atom and the hydroxymethyl group at the adjacent carbon, can undergo condensation reactions with aldehydes or ketones to form heterocyclic ring systems. A notable example is the reaction with aldehydes to yield hexahydro-oxazolo[3,4-a]pyridines. nih.govacs.org
The mechanism of this transformation is believed to proceed through the initial formation of a hemiaminal intermediate by the attack of the piperidine nitrogen on the aldehyde carbonyl. This is followed by the formation of an iminium ion, which then undergoes intramolecular cyclization via nucleophilic attack by the hydroxyl group of the hydroxymethyl moiety. nih.gov This reaction provides a straightforward method for the construction of a bicyclic system from the piperidine core. The reaction conditions are typically mild, and a variety of aldehydes can be employed, leading to a diverse range of substituted hexahydro-oxazolo[3,4-a]pyridine derivatives. nih.gov
Table 2: Products of Condensation Reactions with Aldehydes
| Aldehyde Reactant | Resulting Hexahydro-oxazolo[3,4-a]pyridine Derivative |
| Formaldehyde | Hexahydro-oxazolo[3,4-a]pyridine |
| Acetaldehyde | 3-Methyl-hexahydro-oxazolo[3,4-a]pyridine |
| Benzaldehyde | 3-Phenyl-hexahydro-oxazolo[3,4-a]pyridine |
Retrosynthetic Analysis for this compound and its Analogs
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in
For this compound, several disconnection strategies can be envisioned. A primary disconnection would be of the C-N bonds within the piperidine ring. This often leads back to a linear amino alcohol or a related precursor that can be cyclized. For instance, a disconnection of the N1-C2 and N1-C6 bonds could suggest a precursor like a 1-amino-2,5-dihydroxyhexane derivative, which could undergo intramolecular reductive amination to form the piperidine ring.
Another key transform involves functional group interconversion (FGI). The hydroxyl groups can be retrosynthetically derived from ketones or esters via reduction. The hydroxymethyl group could originate from the reduction of a carboxylic acid or an ester at the C6 position. This leads to precursors such as piperidine-6-carboxylic acid derivatives.
A C-C bond disconnection of the hydroxymethyl group is also a viable strategy, suggesting a precursor such as a piperidine-6-carbaldehyde which could be reacted with a methylide reagent.
A convergent synthetic design aims to construct a target molecule from several independently synthesized fragments that are then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where the main carbon skeleton is built up step-by-step.
For this compound and its analogs, a convergent approach could involve the synthesis of a chiral piperidine core, which is then functionalized. For example, a key intermediate could be a protected 3-hydroxypiperidine derivative. This core could then be elaborated at the C6 position by introducing the hydroxymethyl group or a precursor to it. Alternatively, a highly functionalized linear precursor could be synthesized and then cyclized to form the piperidine ring in a convergent manner. The use of chiral building blocks in the synthesis of piperidine derivatives is a well-established strategy that allows for the stereocontrolled synthesis of complex targets. portico.orgacs.org
Strategic Functional Group Interconversions in Retrosynthesis of this compound
The retrosynthetic analysis of this compound reveals several strategic disconnections and corresponding functional group interconversions (FGIs) that are pivotal for its synthesis. The primary challenge lies in the stereocontrolled introduction of the two hydroxyl groups at the C-3 and C-6 positions of the piperidine ring. The analysis often leads to simpler, commercially available precursors, such as pyridine derivatives or acyclic amino acids, through a series of logical bond-breaking steps and functional group manipulations.
A common retrosynthetic approach commences by disconnecting the piperidine ring. A key strategy involves the disconnection of C-N bonds, leading back to an acyclic amino alcohol or amino ketone precursor. The formation of the piperidine ring in the forward synthesis is then often achieved via intramolecular reductive amination. This powerful transformation combines a carbonyl group and an amine within the same molecule to form a cyclic imine, which is subsequently reduced to the desired piperidine.
Another prevalent strategy in the retrosynthesis of polysubstituted piperidines is to start with a pre-formed pyridine ring and introduce the required functional groups and stereochemistry through a series of reduction and functionalization steps. This approach leverages the wide availability of substituted pyridine precursors.
Key Retrosynthetic Disconnections and Associated Functional Group Interconversions:
| Disconnection Approach | Key Intermediate | Target Functional Group Interconversion (FGI) in Forward Synthesis | Description |
| Intramolecular Reductive Amination | Acyclic amino ketone/aldehyde | Imine formation and subsequent reduction | This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group. The intermediate imine is typically reduced in situ using reagents like sodium borohydride (NaBH₄) or through catalytic hydrogenation to form the piperidine ring. |
| Pyridine Reduction | Substituted Pyridine | Aromatic ring hydrogenation | Starting from a suitably substituted pyridine, the piperidine ring is formed by catalytic hydrogenation. This method is efficient for creating the core piperidine structure. The challenge lies in the stereoselective reduction and the prior or subsequent introduction of substituents. |
| Dieckmann Condensation | Diester with a nitrogen atom | Intramolecular cyclization of a diester | This classical approach involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to introduce the desired functionality on the piperidine ring. |
Detailed Research Findings in Functional Group Interconversion Strategies
Research in the synthesis of substituted piperidinols has highlighted several effective FGI strategies to control stereochemistry and introduce the desired hydroxyl and hydroxymethyl groups.
One of the most critical FGIs is the reduction of a carbonyl group to a hydroxyl group. The stereochemical outcome of this reduction is often crucial. For instance, the reduction of a 3-keto-piperidine derivative can lead to either the cis or trans diastereomer of the corresponding 3-hydroxypiperidine. The choice of reducing agent and reaction conditions plays a pivotal role in controlling this selectivity.
| Reducing Agent | Typical Diastereoselectivity | Notes |
| Sodium borohydride (NaBH₄) | Often provides good selectivity, but can be substrate-dependent. | A mild and common reducing agent for ketones. |
| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent, can also reduce other functional groups like esters and amides. | Less commonly used for selective ketone reduction in the presence of other reducible groups. |
| L-Selectride®, K-Selectride® | Bulky reducing agents that often provide high stereoselectivity due to steric approach control. | Can favor the formation of the sterically less hindered alcohol. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stereoselectivity depends on the catalyst and substrate. | Can be used to reduce both the pyridine ring and carbonyl groups. |
Another key FGI is the reduction of an ester or carboxylic acid to a primary alcohol. This is essential for forming the hydroxymethyl group at the C-6 position. Powerful reducing agents are typically required for this transformation.
| Functional Group | Reducing Agent | Product |
| Ester (-COOR) | Lithium aluminum hydride (LiAlH₄), Lithium borohydride (LiBH₄) | Primary alcohol (-CH₂OH) |
| Carboxylic Acid (-COOH) | Borane (BH₃), Lithium aluminum hydride (LiAlH₄) | Primary alcohol (-CH₂OH) |
The synthesis of enantiomerically pure this compound often starts from chiral precursors, a strategy known as chiral pool synthesis . For example, amino acids like L-lysine can be utilized. In such cases, the existing stereocenter is used to control the stereochemistry of the newly formed chiral centers on the piperidine ring through various FGIs.
Furthermore, the strategic use of protecting groups is integral to managing the reactivity of the different functional groups during the synthesis. The amine and hydroxyl groups are commonly protected to prevent unwanted side reactions.
| Functional Group | Common Protecting Groups |
| Amine (-NH) | Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), Benzyl (Bn) |
| Hydroxyl (-OH) | Silyl (B83357) ethers (e.g., TBDMS), Benzyl (Bn), Acetyl (Ac) |
Chemical Reactivity and Reaction Mechanisms
Mechanistic Studies of Piperidine (B6355638) Ring Formation
The synthesis of the piperidine ring, the core scaffold of 6-(hydroxymethyl)piperidin-3-ol, can be achieved through various mechanistic pathways. These routes often involve the formation of key reactive intermediates that dictate the final stereochemistry and substitution pattern of the heterocyclic ring.
Examination of Iminium Ion Intermediates
Iminium ions are critical electrophilic intermediates in many piperidine ring-forming reactions. chemrxiv.orgresearchgate.netclockss.org They are typically generated from the condensation of an amine with an aldehyde or ketone, or through the oxidation of an amine. The subsequent intramolecular cyclization or intermolecular reaction of the iminium ion with a nucleophile is a key step in constructing the piperidine skeleton.
The formation of iminium ions can be catalyzed by both Brønsted and Lewis acids, which facilitate the dehydration of the initial hemiaminal intermediate. usm.edu For instance, the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, proceeds through an iminium ion intermediate. This concept has been extended to the synthesis of piperidine scaffolds. N-sulfonyliminium ions, generated from the condensation of N-sulfonyl homoallylic amines with aldehydes, have been shown to undergo Aza-Prins/Ritter type cyclizations to form piperidine rings. usm.edu The choice of acid catalyst, such as scandium(III), stannous(II), and copper(II) triflates, has been found to significantly influence the reaction conversion. usm.edu
Furthermore, the generation of iminium ions in situ allows for one-pot functionalization of the piperidine ring. This approach enables the introduction of various nucleophiles at different positions of the ring, leading to a diverse array of substituted piperidines. chemrxiv.org
Role of Hemiaminal Formation in Condensation Reactions
Hemiaminal formation is a crucial and often reversible step in the pathway to forming piperidine rings via condensation reactions. It arises from the nucleophilic attack of an amine on a carbonyl group. The resulting hemiaminal can then dehydrate to form an iminium ion, which subsequently undergoes cyclization.
In some synthetic strategies, stable hemiaminal ethers are the desired products. For example, the ruthenium-catalyzed coupling of propargylic amides and allylic alcohols can lead to the formation of six-membered cyclic hemiaminal ethers. rsc.org These compounds can serve as precursors to fully saturated piperidine derivatives upon further reduction. The formation of these hemiaminals is a key step that sets the stage for the final ring structure.
Detailed Analysis of Azido-reductive Cyclization
Azido-reductive cyclization is a powerful strategy for the stereocontrolled synthesis of piperidines. This method involves the reduction of an azide (B81097) group to an amine, which then undergoes intramolecular cyclization onto an electrophilic center, such as an aldehyde or acetal. A key advantage of this approach is that the stereochemistry established in a preceding reaction, like a nitro-Mannich reaction, can be preserved during the cyclization process. nih.govmdpi.com
Palladium-catalyzed azide reduction is a common method employed in this type of cyclization. nih.govmdpi.com For instance, the one-pot reductive cyclization of an aldehyde containing an azide has been used in the synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. nih.gov The intermediate formed after cyclization is amenable to further modifications, highlighting the synthetic utility of this method.
Investigations into Hydrogen Borrowing and Reductive Hydroamination
The "hydrogen borrowing" or "hydrogen transfer" methodology has emerged as an efficient and atom-economical approach for the synthesis of piperidines. This process typically involves an iridium or rhodium catalyst that facilitates the oxidation of an alcohol to an aldehyde or ketone in situ. nih.govwhiterose.ac.uknih.govacs.org The resulting carbonyl compound then reacts with an amine to form an imine or enamine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This strategy allows for the formation of C-N bonds from alcohols and amines with the only byproduct being water.
A notable application of this is the [5+1] annulation method, where two iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction lead to the stereoselective synthesis of substituted piperidines. nih.gov
Reductive hydroamination is another important pathway for piperidine synthesis. This reaction involves the intramolecular addition of an amine to an alkyne, followed by reduction of the resulting enamine or iminium ion. nih.gov For example, an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, proceeds through an enamine and an iminium ion intermediate to form the piperidine ring. nih.govmdpi.com
Stereochemical Control and Diastereoselectivity in Reactions
The control of stereochemistry is a paramount challenge in the synthesis of substituted piperidines like this compound. The spatial arrangement of substituents on the piperidine ring significantly influences its biological activity. Various strategies have been developed to achieve high diastereoselectivity in reactions leading to and involving the piperidine scaffold.
One effective approach involves the use of chiral auxiliaries. For instance, (R)-piperidin-3-ol has been utilized as a chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.gov
Metal-catalyzed reactions offer another powerful tool for controlling stereochemistry. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective functionalization of piperidines. nih.govresearchgate.net The choice of catalyst and the nature of the amine protecting group can direct the functionalization to specific positions (C2, C3, or C4) with high diastereoselectivity. For example, the use of Rh2(R-TPPTTL)4 as a catalyst for the functionalization of N-Bs-piperidine resulted in high diastereoselectivity (29->30:1 d.r.). researchgate.net
Furthermore, the diastereoselectivity of nucleophilic additions to the piperidine ring can be influenced by the existing substituents. In the synthesis of febrifugine, a potent antimalarial alkaloid, the diastereoselective nucleophilic substitution of 2-acyloxypiperidines with silyl (B83357) enolates was a key step. acs.org The stereochemical outcome (cis or trans) was found to be dependent on the nature of the substituent at the 3-position of the piperidine ring.
The following table summarizes the diastereoselectivity achieved in various reactions for the synthesis and functionalization of piperidine derivatives:
| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| C-H Functionalization | N-Bs-piperidine | Rh2(R-TPPTTL)4 | 29->30:1 | researchgate.net |
| Nucleophilic Substitution | 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | Silyl enolates / Sc(OTf)3 | High cis-selectivity | acs.org |
| Nucleophilic Substitution | 2,3-diacyloxy-N-benzyloxycarbonylpiperidines | Silyl enolates / Sc(OTf)3 | trans-selectivity | acs.org |
| Reductive Cyclization | Amino acetals from nitro-Mannich reaction | Palladium | High diastereoselectivity | nih.govmdpi.com |
| Hydrogen Borrowing Annulation | - | Iridium(III) catalyst | Stereoselective | nih.gov |
Regioselective Functionalization of the Piperidine Ring System
The ability to selectively functionalize specific positions of the piperidine ring is crucial for creating a diverse range of derivatives with tailored properties. The inherent reactivity differences of the C-H bonds at various positions (C2, C3, and C4) on the piperidine ring, along with the influence of catalysts and directing groups, can be exploited to achieve regioselectivity.
Rhodium-catalyzed C-H functionalization has proven to be a versatile tool for achieving regioselective functionalization. The outcome of the reaction is highly dependent on the catalyst and the protecting group on the nitrogen atom. For instance, C-H functionalization of N-Boc-piperidine with Rh2(R-TCPTAD)4 or N-brosyl-piperidine with Rh2(R-TPPTTL)4 leads to the formation of 2-substituted analogues. nih.govresearchgate.net In contrast, using N-α-oxoarylacetyl-piperidines in combination with Rh2(S-2-Cl-5-BrTPCP)4 directs the functionalization to the C4 position. nih.govresearchgate.net The C3 position, being electronically deactivated, is typically functionalized indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive and regioselective ring-opening. nih.govresearchgate.net
Ruthenium-catalyzed coupling reactions have also been shown to proceed with regioselectivity. The intermolecular coupling of propargylic amides and linear allylic alcohols, catalyzed by a cationic ruthenium complex, selectively generates six-membered cyclic enamides or hemiaminal ethers. rsc.org
The following table outlines the regioselective functionalization of the piperidine ring under different conditions:
| Target Position | Protecting Group | Catalyst | Method | Reference |
| C2 | N-Boc or N-Bs | Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 | Direct C-H Functionalization | nih.govresearchgate.net |
| C4 | N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | Direct C-H Functionalization | nih.govresearchgate.net |
| C3 | N-Boc | - | Indirectly via cyclopropanation and ring-opening | nih.govresearchgate.net |
Advanced Analytical and Structural Elucidation Methodologies
Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in the structural analysis of organic molecules like 6-(hydroxymethyl)piperidin-3-ol, providing detailed information about the molecular framework, connectivity, and stereochemistry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity and spatial information.
One-dimensional NMR spectra (¹H, ¹³C, and ¹⁵N) are fundamental for establishing the basic carbon-hydrogen framework and identifying the nitrogen environment within the piperidine (B6355638) ring.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the magnetic anisotropy of the ring. The protons on carbons C3, C6, and the hydroxymethyl group (C7) would appear at lower field due to the deshielding effect of the oxygen atoms. The N-H proton signal would be a broad singlet, and its chemical shift would be dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. The carbons bonded to the electronegative oxygen and nitrogen atoms (C3, C6, and C7) would resonate at lower fields (higher ppm values) compared to the other methylene (B1212753) carbons of the piperidine ring (C2, C4, and C5).
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the piperidine ring. A single signal would be expected, with a chemical shift characteristic of a secondary amine in a saturated heterocyclic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H on N1 | Variable (broad) | - |
| H on C2 | 2.5 - 3.1 (axial & equatorial) | 45 - 50 |
| H on C3 | 3.6 - 4.1 | 65 - 70 |
| H on C4 | 1.4 - 2.0 (axial & equatorial) | 30 - 35 |
| H on C5 | 1.2 - 1.8 (axial & equatorial) | 20 - 25 |
| H on C6 | 3.0 - 3.5 | 55 - 60 |
| H on C7 | 3.4 - 3.8 (diastereotopic) | 60 - 65 |
| OH on C3 | Variable (broad) | - |
Note: These are predicted values and the actual experimental values may vary based on solvent, concentration, and temperature.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the relative stereochemistry of the substituents on the piperidine ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons in the piperidine ring, for example, between H3 and the protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks indicate that protons are close in space, which is invaluable for assigning the relative stereochemistry (cis/trans) of the substituents at C3 and C6. For example, the presence or absence of a NOESY correlation between H3 and H6 would help to define their relative orientation on the piperidine ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of a hydroxyl group, a hydroxymethyl group, or cleavage of the piperidine ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. The exact mass of the molecular ion of this compound (C₆H₁₃NO₂) can be calculated and compared with the experimentally measured value to confirm its elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its hydroxyl, amine, and alkane functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 (broad) | Indicates the presence of hydroxyl groups. |
| N-H stretch (amine) | 3300 - 3500 (moderate) | Characteristic of the secondary amine. |
| C-H stretch (alkane) | 2850 - 3000 | From the C-H bonds of the piperidine ring and hydroxymethyl group. |
| C-O stretch (alcohol) | 1000 - 1260 | Corresponds to the carbon-oxygen single bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive conjugation or chromophores, are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The primary absorptions would be due to n → σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms, which typically occur in the far-UV region (below 200 nm) and may not be observable with standard instrumentation. Therefore, a UV-Vis spectrum would likely show no distinct peaks in the near-UV and visible regions.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice, offering unambiguous proof of the spatial orientation of substituents around the stereogenic centers.
For a molecule like this compound, which possesses at least two stereocenters at positions 3 and 6 of the piperidine ring, X-ray crystallography can elucidate the cis or trans relationship between the hydroxyl and hydroxymethyl groups, as well as the (R) or (S) designation at each chiral center. The process involves growing a single, high-quality crystal of a specific enantiomer or diastereomer of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. nih.gov
A critical aspect of determining the absolute configuration for compounds containing only light atoms (like carbon, nitrogen, and oxygen) is the phenomenon of anomalous scattering. bldpharm.com By carefully selecting the X-ray wavelength, typically near the absorption edge of one of the atoms, small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane) can be observed. bldpharm.com The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. nih.gov A Flack parameter close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 would suggest the inverted structure is the correct one. bldpharm.com
| Crystallographic Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal, which for a chiral compound will be non-centrosymmetric. nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Flack Parameter | A value derived from the diffraction data that indicates the absolute configuration of the crystal structure. nih.govbldpharm.com |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. For this compound, with the molecular formula C₆H₁₃NO₂, this analysis would be performed to experimentally verify the theoretical elemental composition. This is a crucial quality control step to confirm the purity and identity of a synthesized compound.
The technique typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From these measurements, the percentage of each element in the original sample can be calculated.
The theoretical elemental composition of this compound is as follows:
Carbon (C): 54.94%
Hydrogen (H): 9.99%
Nitrogen (N): 10.68%
Oxygen (O): 24.40%
The results of an experimental elemental analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's elemental formula and its purity.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | 54.94 | Data not available |
| Hydrogen | 9.99 | Data not available |
| Nitrogen | 10.68 | Data not available |
Experimental data for this compound is not available in the public domain. The table reflects the theoretical values and indicates the absence of experimental findings.
Chiral Purity and Optical Rotation Determination
Given the chiral nature of this compound, assessing the chiral purity of a sample is of paramount importance. This is typically achieved through the measurement of optical rotation, a property of chiral substances to rotate the plane of polarized light. The extent and direction of this rotation are characteristic of a specific enantiomer.
A polarimeter is used to measure the optical rotation of a solution containing a known concentration of the compound. The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. An enantiomerically pure sample will exhibit a specific rotation value, while a racemic mixture (an equal mixture of both enantiomers) will have an optical rotation of zero. chemenu.com
The enantiomeric excess (ee), or optical purity, of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer. chemenu.com
Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
While the specific rotation values for the enantiomers of this compound are not documented in the available literature, the following table illustrates the kind of data that would be generated.
| Parameter | Description | Value |
| Specific Rotation [α] | The standardized rotation of plane-polarized light by a chiral compound. | Data not available |
| Concentration (c) | The concentration of the sample solution in g/mL. | Data not available |
| Solvent | The solvent used for the measurement (e.g., Methanol, Chloroform). | Data not available |
| Wavelength (λ) | The wavelength of light used, typically the sodium D-line (589 nm). | Data not available |
| Temperature (T) | The temperature at which the measurement was taken. | Data not available |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample. | Data not available |
In the absence of experimental data, it is important to note that the sign of the optical rotation (+ or -) denotes whether the compound is dextrorotatory or levorotatory, respectively. chemenu.com This, however, does not directly correlate to the (R/S) designation of the stereocenters.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
No published DFT studies specifically detailing the geometry optimization, conformational analysis, prediction of spectroscopic parameters, or reaction pathway analysis for 6-(Hydroxymethyl)piperidin-3-ol could be located.
Information not available in the public domain.
Information not available in the public domain.
Information not available in the public domain.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
No specific molecular dynamics simulation studies for this compound have been found in the reviewed literature.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
A QTAIM analysis specifically for this compound is not present in the available scientific literature.
Non-Covalent Interaction (NCI) Analysis
No NCI analysis focused on this compound could be identified in public research databases.
Theoretical Studies on the Structure-Reactivity of this compound
Currently, there is a notable absence of publicly available theoretical studies focusing specifically on the structure-reactivity relationships of the chemical compound this compound. While computational and theoretical chemistry are powerful tools for elucidating the electronic structure, reactivity, and potential biological activity of molecules, dedicated research on this particular piperidine (B6355638) derivative has not been found in a comprehensive search of scientific literature.
Theoretical investigations, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, provide valuable insights into molecular properties. These can include the analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. Such studies on related piperidine structures have been conducted to understand their reactivity in various chemical transformations and their interactions with biological targets. For instance, computational studies on other substituted piperidines have explored their conformational preferences, the influence of substituents on their electronic properties, and their potential as therapeutic agents.
However, without specific computational data for this compound, a detailed discussion of its structure-reactivity profile from a theoretical standpoint remains speculative. Future computational research on this compound would be necessary to generate the data required for a thorough analysis of its electronic and structural features that govern its reactivity.
Future Research Directions and Unexplored Chemical Space
Development of Novel Stereoselective Catalytic Systems
The presence of two stereocenters in 6-(hydroxymethyl)piperidin-3-ol means it can exist as four possible stereoisomers. The development of catalytic systems capable of selectively producing each of these isomers in high enantiomeric and diastereomeric purity is a significant and valuable challenge. Current asymmetric syntheses of substituted piperidines often rely on strategies like intramolecular cyclization, reduction of pyridine (B92270) derivatives, or ring-closing metathesis. rsc.org
Future research should focus on creating novel catalytic methods tailored for this specific structure. This includes:
Asymmetric Hydrogenation: Developing catalysts for the enantioselective hydrogenation of a corresponding pyridinium (B92312) salt precursor, such as 6-(hydroxymethyl)pyridin-3-ol. nih.govyoutube.com Rhodium and Iridium-based catalysts, paired with chiral ligands, have shown promise in the asymmetric hydrogenation of substituted pyridines and could be adapted for this purpose. snnu.edu.cn
Organocatalysis: Exploring the use of chiral amine-based organocatalysts, such as those derived from prolinol, for cascade reactions that construct the piperidine (B6355638) ring with controlled stereochemistry. rsc.orgacs.org A one-pot condensation reaction involving a suitable nitroalkene, amine, and enone could be a viable route. acs.org
Combined Catalysis: Investigating cooperative catalytic systems, such as the combination of transition metal catalysis (e.g., palladium) and organocatalysis (e.g., cinchona alkaloids), to achieve unique stereochemical outcomes in one-pot procedures. rsc.org
Success in this area would provide access to all four stereoisomers, enabling a thorough investigation of their differential biological activities and use as distinct chiral building blocks.
Exploration of Bio-Inspired Synthetic Routes
Nature synthesizes complex piperidine alkaloids from simple precursors, often employing enzymatic cascade reactions with high efficiency and stereoselectivity. mdpi.comnih.gov A bio-inspired approach to this compound could offer greener, more efficient synthetic pathways.
Key avenues for exploration include:
Enzymatic Cascades: Designing chemoenzymatic routes that utilize enzymes like transaminases or oxidoreductases. rsc.org For instance, a transaminase could be used to form a key amine intermediate that then undergoes a spontaneous or enzyme-catalyzed intramolecular cyclization.
Biomimetic Synthesis: Developing synthetic sequences that mimic proposed biosynthetic pathways. rsc.orgacs.org The biosynthesis of many piperidine alkaloids involves L-lysine, which is enzymatically converted to Δ1-piperideine. rsc.org A synthetic strategy could start with a functionalized lysine (B10760008) derivative that, upon cyclization and subsequent stereoselective reductions or hydroxylations, yields the target molecule.
Whole-Cell Biocatalysis: Engineering microorganisms to produce this compound or a close precursor from simple feedstocks. This approach leverages the cell's metabolic machinery to perform multiple complex transformations in a single step.
These bio-inspired methods could provide more sustainable alternatives to traditional chemical synthesis and offer novel routes to enantiopure forms of the compound.
Application of Advanced Machine Learning in Synthetic Pathway Design
For a molecule like this compound, AI could be applied in several ways:
Retrosynthesis Prediction: Using AI-driven retrosynthesis tools to propose multiple disconnection strategies. mit.educhemrxiv.org Template-based and template-free models can suggest both common and unconventional pathways, helping to overcome synthetic challenges related to stereocontrol and functional group compatibility. nih.govarxiv.org
Reaction Condition Optimization: Employing ML models to predict optimal reaction conditions (catalyst, solvent, temperature) for key synthetic steps, thereby increasing yields and reducing experimental effort.
Pathway Scoring: Integrating AI tools that score potential synthetic routes based on factors like cost, step count, safety, and environmental impact (greenness-by-design). arxiv.orgnih.govchemrxiv.org This allows for the early-stage selection of the most practical and sustainable synthesis plan.
Applying these computational methods could accelerate the discovery of a robust and scalable synthesis for this compound, including its individual stereoisomers.
Investigation of Undiscovered Reactivity Patterns of this compound and its Derivatives
The trifunctional nature of this compound—a secondary amine, a primary alcohol, and a secondary alcohol—presents a rich landscape for chemical derivatization. researchgate.net A systematic investigation into the chemoselective and regioselective reactions of these functional groups is a critical area for future research.
Key research questions include:
Selective Protection and Deprotection: Developing orthogonal protecting group strategies to allow for the independent modification of the three functional groups.
N-Functionalization: Exploring a wide range of N-alkylation, N-arylation, and N-acylation reactions to build a library of derivatives. The piperidine nitrogen is a key site for modulating physicochemical properties. researchgate.net
O-Functionalization: Investigating selective esterification, etherification, and oxidation of the primary versus the secondary hydroxyl group. The relative reactivity of these two groups needs to be systematically mapped.
Radical Reactions: Exploring radical-mediated cyclizations or functionalizations, which can offer unique reactivity patterns compared to traditional ionic pathways. nih.gov
Understanding these reactivity patterns is essential for using this compound as a versatile scaffold for creating diverse molecular structures. nsf.govnih.gov
Expanding the Library of Complex Scaffolds Derived from the Core Structure
The true value of this compound lies in its potential as a starting point for the synthesis of more complex molecular architectures. researchgate.net Its inherent functionality can be leveraged to construct novel polycyclic and spirocyclic systems.
Future work should focus on:
Fused Bicyclic Systems: Using the functional groups to perform intramolecular cyclization reactions to create fused ring systems like quinolizidines and indolizidines, which are common motifs in alkaloids. rsc.orgnih.gov For example, the primary alcohol could be converted to a leaving group, followed by intramolecular N-alkylation.
Spirocyclic Compounds: Designing reactions where the piperidine ring is incorporated into a spirocyclic system. nih.gov This can be achieved through reactions like intramolecular aza-Michael additions or ring-closing metathesis with appropriately functionalized N-substituents.
Bridged Systems: Exploring intramolecular bond formations between the C-3 and C-6 substituents to create bridged bicyclic scaffolds, which introduce significant conformational rigidity.
Diversity-Oriented Synthesis (DOS): Applying the compound as a core scaffold in a DOS strategy to rapidly generate a library of structurally diverse and complex molecules for biological screening. researchgate.net
By using this compound as a foundational building block, chemists can access novel regions of chemical space and develop complex molecular scaffolds with potential applications in drug discovery and materials science. acs.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(Hydroxymethyl)piperidin-3-ol, and what experimental conditions are critical for success?
- Methodological Answer : A key synthesis involves hydroboration-oxidation of a piperidine precursor, followed by benzyl deprotection to yield the hydroxyl group. For example, trans-4-(Hydroxymethyl)piperidin-3-ol (a positional isomer) was synthesized via hydroboration of a vinylpiperidine derivative using BH₃·THF, followed by oxidative workup with H₂O₂/NaOH. Deprotection of the benzyl group was achieved using hydrogenolysis (H₂/Pd-C) . Critical parameters include temperature control during hydroboration (0–5°C) and inert atmosphere maintenance to prevent oxidation side reactions.
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Use spectroscopic techniques :
- ¹H/¹³C NMR : Verify the presence of hydroxymethyl (-CH₂OH) and piperidin-3-ol moieties. For example, in trans-4-(Hydroxymethyl)piperidin-3-ol, the hydroxymethyl proton resonates at δ 3.5–3.7 ppm, while the hydroxyl proton appears as a broad singlet .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated 145.2 g/mol for C₇H₁₅NO₂) via ESI-MS or MALDI-TOF.
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm.
Q. What are the solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer : The compound is hygroscopic due to polar hydroxyl groups. It is soluble in water, methanol, and DMSO but poorly soluble in nonpolar solvents (e.g., hexane). Stability tests under varying pH (4–9) and temperature (4–25°C) are recommended. For analogs like 6-(Hydroxymethyl)pyridin-3-ol, stability in acidic/basic conditions was confirmed via HPLC retention time consistency .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis can direct stereochemistry. For example, trans-4-(Hydroxymethyl)piperidin-3-ol synthesis leveraged stereoselective hydroboration (anti-Markovnikov addition) to achieve the trans configuration . Computational modeling (e.g., DFT) can predict regioselectivity in borane addition to cyclic alkenes.
Q. What strategies address low yields in hydroxyl group functionalization (e.g., phosphorylation or glycosylation) of this compound?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect hydroxyl groups with TBS or acetyl groups to prevent side reactions. For pyridine analogs, benzyl protection improved yields in nucleophilic substitutions .
- Catalytic Activation : Use Lewis acids (e.g., BF₃·OEt₂) to activate hydroxyl groups for phosphorylation.
- Microwave-Assisted Synthesis : Enhances reaction rates and yields in sterically hindered piperidine systems.
Q. How can researchers evaluate the biological activity of this compound, particularly its potential as a kinase inhibitor or receptor modulator?
- Methodological Answer :
- Kinase Assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. For the pyridine analog 2-Hydroxymethyl-5-hydroxypyridine, IC₅₀ values were determined via competitive binding assays .
- Molecular Docking : Simulate binding to target receptors (e.g., 5-HT receptors) using software like AutoDock Vina. Compare results with known agonists/antagonists.
- In Vitro Cytotoxicity : Test against cell lines (e.g., HEK293, HeLa) using MTT assays to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
